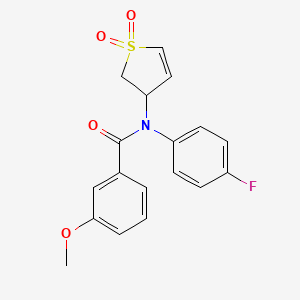

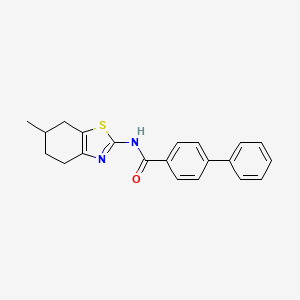

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

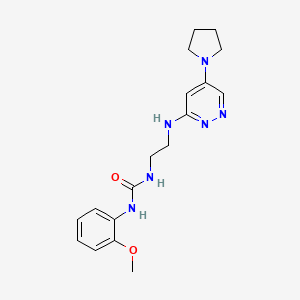

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a useful research compound. Its molecular formula is C21H20N2OS and its molecular weight is 348.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Properties

Benzothiazole derivatives have been extensively studied for their antitumor properties. The fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, display potent cytotoxic activity against certain human breast cancer cell lines, highlighting their potential as antitumor agents. These compounds undergo specific metabolic transformations, leading to their antitumor activity, which involves cytochrome P450 CYP1A1 induction, crucial for their specificity against tumor cells (Hutchinson et al., 2001). Additionally, certain benzothiazoles have been found to generate DNA adducts in sensitive tumor cells both in vitro and in vivo, further supporting their therapeutic potential in cancer treatment (Leong et al., 2003).

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives is another area of significant interest. Some compounds, particularly those with fluorobenzamide groups, show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to the structural features of these compounds, including the presence of a fluorine atom at a specific position, enhancing their antimicrobial efficacy (Desai et al., 2013).

Design and Synthesis for Specific Receptors

The design and synthesis of novel compounds for targeting specific receptors is another critical application. For example, some benzothiazole derivatives are investigated for their ability to inhibit kinesin spindle protein (KSP), demonstrating potential as anticancer agents through the induction of cellular death by disrupting mitotic processes (Theoclitou et al., 2011).

Development of Prodrugs

The development of prodrugs from benzothiazole derivatives for improved drug delivery and efficacy is also noteworthy. Water-soluble L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address bioavailability and formulation issues, demonstrating the versatility of these compounds in drug development (Hutchinson et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit kinases such as casein kinase 2 (ck2) and glycogen synthase kinase-3beta (gsk3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

It is suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

Similar compounds have been reported to inhibit the phosphorylation of pten, thereby preventing its deactivation .

Result of Action

Similar compounds have shown to inhibit the phosphorylation of pten, thereby preventing its deactivation .

Propriétés

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKIQWGYMLOZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)

![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)

![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)

![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)

![1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2985938.png)